

K145: A Selective Sphingosine Kinase 2 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

K145 is a potent and selective small molecule inhibitor of sphingosine kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This document provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **K145**. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

K145, also known as (Z)-3-(2-aminoethyl)-5-(3-(4-butoxyphenyl)propylidene)thiazolidine-2,4-dione hydrochloride, is a synthetic compound with a well-defined chemical structure.[1] Its key chemical identifiers and properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	(Z)-3-(2-aminoethyl)-5-(3-(4-butoxyphenyl)propylidene)thia zolidine-2,4-dione hydrochloride	[1]	
Synonyms	K-145, K 145, K145 HCI	[1]	
CAS Number	1449240-68-9 (HCl salt), 1309444-75-4 (free base)	` [1]	
Molecular Formula	C18H25CIN2O3S [2][3]		
Molecular Weight	384.92 g/mol	[2][3][4]	
SMILES	O=C(N(CCN)C/1=O)SC1=C/C CC2=CC=C(OCCCC)C=C2. [1][5] [H]CI		
InChI Key	HADFDMGQKBGVAV- NKBLJONXSA-N	[1][2]	

Biological Activity and Mechanism of Action

K145 is a selective, substrate-competitive inhibitor of sphingosine kinase 2 (SphK2).[4][5][6] It exhibits potent inhibitory activity against SphK2 with minimal effect on the closely related isoform, SphK1.[5] The inhibition of SphK2 by **K145** disrupts the balance of sphingolipid metabolites, leading to various cellular effects, including the induction of apoptosis and inhibition of cell proliferation.[4][5]

Quantitative Biological Data

Parameter	Value	Cell Line/System	Reference
IC50 (SphK2)	4.3 μΜ	Biochemical Assay	[4][5][6]
Ki (SphK2)	6.4 μΜ	Biochemical Assay	[4][5][6]

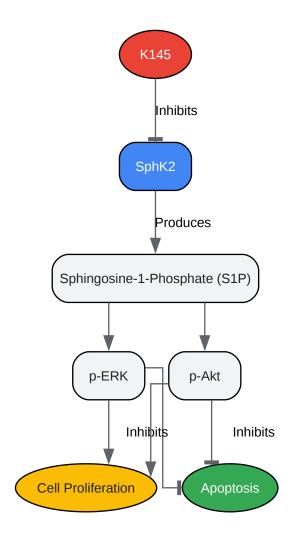
Cellular Effects



- Inhibition of Cell Growth: **K145** has been shown to significantly inhibit the growth of U937 human monocytic leukemia cells in a concentration-dependent manner.[5]
- Induction of Apoptosis: Treatment with **K145** induces apoptosis in U937 cells.[4][5]
- Modulation of Signaling Pathways: K145 treatment leads to a decrease in the phosphorylation of ERK and Akt, two key downstream effectors of SphK2 signaling.[4][5]

Signaling Pathway

K145 exerts its biological effects by inhibiting SphK2, which in turn modulates downstream signaling pathways, including the ERK and Akt pathways. The diagram below illustrates the proposed mechanism of action.



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Caption: Signaling pathway inhibited by K145.

Experimental Protocols In Vitro Cell Growth Inhibition Assay

- Cell Line: U937 human monocytic leukemia cells.[5]
- Methodology:
 - Seed U937 cells in 96-well plates.
 - Treat cells with varying concentrations of K145 (e.g., 0-10 μM) for 24, 48, and 72 hours.[5]
 - Assess cell viability using a standard method such as the MTT assay.
 - Determine the concentration of K145 that inhibits cell growth by 50% (IC50).

Apoptosis Assay

- Cell Line: U937 cells.[5]
- Methodology:
 - Treat U937 cells with K145 (e.g., 10 μM) for 24 hours.[5]
 - Stain cells with Annexin V and Propidium Iodide (PI).
 - Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis of ERK and Akt Phosphorylation

- Cell Line: U937 cells.[5]
- · Methodology:
 - Treat U937 cells with K145 (e.g., 4-8 μM) for 3 hours.[5]
 - Lyse the cells and collect the protein extracts.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt as loading controls.
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Antitumor Activity

- Animal Model: BALB/c-nu mice bearing U937 tumor xenografts.[5]
- Methodology:
 - Inject U937 cells subcutaneously into the flank of nude mice.
 - Once tumors are established, administer K145 orally (e.g., 50 mg/kg, daily for 15 days).
 - Monitor tumor growth and body weight of the mice throughout the study.
 - At the end of the study, excise the tumors and measure their weight and volume.

Conclusion

K145 is a valuable research tool for studying the role of SphK2 in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics targeting diseases associated with dysregulated sphingolipid signaling, such as cancer. This guide provides essential technical information to support further investigation and application of **K145** in the scientific community.

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